molecular formula C11H11NO4S B13921297 Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate

Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate

Cat. No.: B13921297
M. Wt: 253.28 g/mol
InChI Key: BFBIXZWTNPZFAL-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde, followed by cyclization and esterification reactions . The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and yield, using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium catalyst), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of a nitro group results in an amine derivative .

Mechanism of Action

The mechanism of action of methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. In cancer cells, it may induce apoptosis by targeting specific signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11NO4S

Molecular Weight

253.28 g/mol

IUPAC Name

methyl 2-(hydroxymethyl)-4-methoxy-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C11H11NO4S/c1-15-7-3-6(11(14)16-2)4-8-10(7)12-9(5-13)17-8/h3-4,13H,5H2,1-2H3

InChI Key

BFBIXZWTNPZFAL-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)OC)SC(=N2)CO

Origin of Product

United States

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